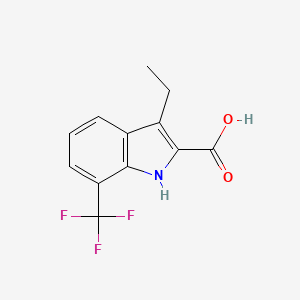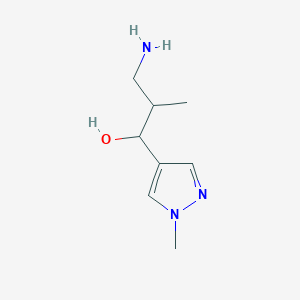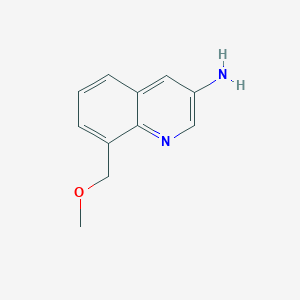
8-(Methoxymethyl)quinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Methoxymethyl)quinolin-3-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methoxymethyl group at the 8th position and an amine group at the 3rd position, making it a valuable scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethyl)quinolin-3-amine can be achieved through several methods. . This method allows for the formation of aminomethylated products with high efficiency.
Another method involves the reduction of 8-nitroquinoline using stannous chloride dihydrate in ethanol, which yields the corresponding amine . This reduction process is straightforward and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions or reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Methoxymethyl)quinolin-3-amine undergoes several types of chemical reactions, including:
Reduction: Reduction of the nitro group in 8-nitroquinoline to form the amine is a common reaction.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Stannous chloride dihydrate in ethanol is commonly used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: this compound.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Methoxymethyl)quinolin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-(Methoxymethyl)quinolin-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the quinoline core can participate in π-π stacking interactions . These interactions enable the compound to inhibit enzymes or bind to receptors, affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and used in various applications.
8-Aminoquinoline: Used as a precursor for antimalarial drugs.
Quinoxalines: Structurally related and used in organic synthesis.
Uniqueness
8-(Methoxymethyl)quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxymethyl and amine groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
8-(methoxymethyl)quinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-14-7-9-4-2-3-8-5-10(12)6-13-11(8)9/h2-6H,7,12H2,1H3 |
InChI-Schlüssel |
XVHRXFHTDOWGOE-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=CC2=CC(=CN=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)

methanol](/img/structure/B13201207.png)
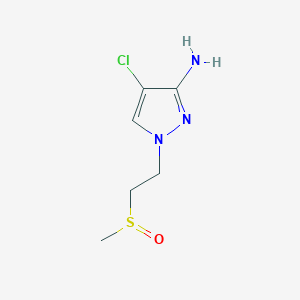
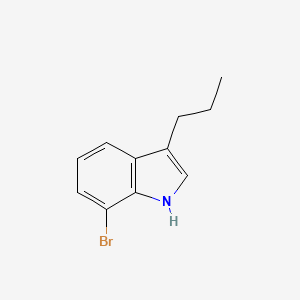

![2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13201221.png)



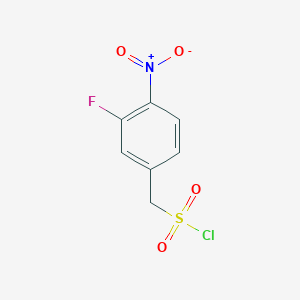
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide](/img/structure/B13201256.png)
